molecular formula C14H10FIO B067003 2-(2-Fluorophenyl)-4'-iodoacetophenone CAS No. 187617-12-5

2-(2-Fluorophenyl)-4'-iodoacetophenone

Cat. No.: B067003
CAS No.: 187617-12-5
M. Wt: 340.13 g/mol
InChI Key: YCWGQXQZHXFYCT-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-4’-iodoacetophenone is an organic compound that belongs to the class of aromatic ketones. It features a fluorophenyl group and an iodoacetophenone moiety, making it a compound of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-4’-iodoacetophenone typically involves the iodination of 2-(2-Fluorophenyl)acetophenone. This can be achieved through electrophilic aromatic substitution using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of 2-(2-Fluorophenyl)-4’-iodoacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-4’-iodoacetophenone undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide, potassium fluoride, and other nucleophiles. Conditions typically involve polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

    Substitution Reactions: Products include various substituted acetophenones.

    Oxidation and Reduction: Products include alcohols and carboxylic acids.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

2-(2-Fluorophenyl)-4’-iodoacetophenone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-4’-iodoacetophenone depends on its application. In chemical reactions, it acts as an electrophile due to the presence of the iodine atom, which can be readily substituted by nucleophiles. In biological systems, its mechanism of action would depend on the specific target molecules and pathways it interacts with, which are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroacetophenone: Lacks the iodine atom, making it less reactive in substitution reactions.

    4-Iodoacetophenone: Lacks the fluorophenyl group, affecting its electronic properties and reactivity.

    2-(2-Fluorophenyl)acetophenone: Lacks the iodine atom, making it less versatile in coupling reactions.

Uniqueness

2-(2-Fluorophenyl)-4’-iodoacetophenone is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Properties

IUPAC Name

2-(2-fluorophenyl)-1-(4-iodophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FIO/c15-13-4-2-1-3-11(13)9-14(17)10-5-7-12(16)8-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWGQXQZHXFYCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=CC=C(C=C2)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598406
Record name 2-(2-Fluorophenyl)-1-(4-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187617-12-5
Record name 2-(2-Fluorophenyl)-1-(4-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The product was prepared from 2-fluorobenzyl bromide and O,N-dimethyl-4-iodobenzenehydroxamic acid (see Preparation 30) by a similar method to Preparation 20(i) as a colourless solid, m.p. 112-114° C.
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